molecular formula C10H12N4 B1529325 4-(Piperazin-1-yl)pyridine-2-carbonitrile CAS No. 1341792-17-3

4-(Piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1529325
CAS No.: 1341792-17-3
M. Wt: 188.23 g/mol
InChI Key: VIWUDIPXIBTLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that features a piperazine ring attached to a picolinonitrile moiety

Scientific Research Applications

4-(Piperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds such as piperazine derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 4-(Piperazin-1-yl)picolinonitrile may also interact with bacterial cells or enzymes as its primary targets.

Mode of Action

Piperazine derivatives have been reported to interact with dna gyrase, a type ii topoisomerase found in bacteria . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription, thereby exerting an antibacterial effect.

Biochemical Pathways

Based on the potential interaction with dna gyrase mentioned above, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may affect the dna replication and transcription pathways in bacteria .

Pharmacokinetics

Similar compounds such as piperazine derivatives have been reported to exhibit good absorption and distribution profiles . The metabolism and excretion properties of 4-(Piperazin-1-yl)picolinonitrile would need further investigation.

Result of Action

Based on the potential interaction with dna gyrase, it can be inferred that 4-(piperazin-1-yl)picolinonitrile may lead to the disruption of dna replication and transcription in bacteria, thereby exerting an antibacterial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of picolinonitrile with piperazine. One common method includes the nucleophilic substitution reaction where picolinonitrile is reacted with piperazine under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazinyl picolinonitriles .

Comparison with Similar Compounds

4-(Piperazin-1-yl)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUDIPXIBTLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Piperazin-1-yl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.